molecular formula C8H14O B6150702 {spiro[2.4]heptan-4-yl}methanol CAS No. 2159353-38-3

{spiro[2.4]heptan-4-yl}methanol

Cat. No.: B6150702
CAS No.: 2159353-38-3
M. Wt: 126.20 g/mol
InChI Key: YYNJVLYECTWIGI-UHFFFAOYSA-N
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Description

{spiro[2.4]heptan-4-yl}methanol is a bicyclic compound that consists of a spiro-4-heptanone ring system and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {spiro[2.4]heptan-4-yl}methanol typically involves the reaction of spiro[2.4]heptane derivatives with appropriate reagents to introduce the hydroxymethyl group. One common method involves the reaction of spiro[2.4]heptane with formaldehyde in the presence of a base to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

{spiro[2.4]heptan-4-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form spiro[2.4]heptane derivatives with different functional groups.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Spiro[2.4]heptan-4-carboxylic acid.

    Reduction: Spiro[2.4]heptane derivatives with various functional groups.

    Substitution: Spiro[2.4]heptan-4-yl derivatives with different substituents.

Scientific Research Applications

{spiro[2.4]heptan-4-yl}methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of {spiro[2.4]heptan-4-yl}methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spiro structure provides unique steric properties that can affect the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    {spiro[2.4]heptan-5-yl}methanol: Similar structure but with the hydroxymethyl group at a different position.

    Spiro[2.3]hexan-4-one: Contains a spiro structure but with a different ring system.

    Spiro[2.4]hepta-4,6-diene: Contains a spiro structure with additional double bonds.

Uniqueness

{spiro[2.4]heptan-4-yl}methanol is unique due to its specific ring system and the position of the hydroxymethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

spiro[2.4]heptan-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-6-7-2-1-3-8(7)4-5-8/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNJVLYECTWIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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